2-(3-Hydroxyphenoxy)acetonitrile
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Overview
Description
2-(3-Hydroxyphenoxy)acetonitrile is a chemical compound with the molecular formula C8H7NO2. It is known for its unique chemical structure, which includes a hydroxyphenyl group attached to an acetonitrile moiety. This compound has garnered attention in various fields of research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary targets of 2-(3-Hydroxyphenoxy)acetonitrile are currently unknown .
Mode of Action
It’s important to note that the mode of action of a compound generally involves its interaction with its biological targets, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects would provide insights into the compound’s potential therapeutic or harmful effects .
Action Environment
Environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound .
Biochemical Analysis
Biochemical Properties
It is known that the compound can be biotically converted to 3-phenoxybenzaldehyde (PBAld) by oxynitrilase, an enzyme that converts cyanhydrin groups to aldehydes . This suggests that 2-(3-Hydroxyphenoxy)acetonitrile may interact with certain enzymes and other biomolecules, influencing their function and potentially playing a role in various biochemical reactions.
Cellular Effects
Research suggests that acetonitrile molecules can enhance the fluctuation of lipid membranes, particularly enhancing the mode fluctuation . This could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its conversion to PBAld by oxynitrilase suggests that it may interact with this enzyme, potentially inhibiting or activating it
Metabolic Pathways
Its conversion to PBAld by oxynitrilase suggests that it may interact with this enzyme and potentially influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyphenoxy)acetonitrile typically involves the reaction of 3-hydroxyphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
3-Hydroxyphenol+ChloroacetonitrileK2CO3,DMFthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyphenoxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: 3-Hydroxybenzaldehyde or 3-Hydroxybenzoic acid.
Reduction: 2-(3-Hydroxyphenoxy)ethylamine.
Substitution: Various ethers or esters depending on the substituent.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxyphenylacetonitrile
- 2-(4-Hydroxyphenoxy)acetonitrile
- 2-(3-Methoxyphenoxy)acetonitrile
Uniqueness
2-(3-Hydroxyphenoxy)acetonitrile is unique due to the presence of both a hydroxy group and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
2-(3-hydroxyphenoxy)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6,10H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARACIAZIFNFQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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